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Compound of Interest

Compound Name:
Isostearamidopropyl morpholine

lactate

Cat. No.: B12730114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of

Isostearamidopropyl Morpholine Lactate, a complex amphoteric surfactant. Due to the

limited availability of direct experimental spectra for this specific salt, this document presents a

comprehensive predicted spectroscopic profile based on the analysis of its constituent parts—

the isostearamidopropyl morpholine cation and the lactate anion—and data from structurally

analogous compounds. This guide includes predicted data for Nuclear Magnetic Resonance

(¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside

detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for Isostearamidopropyl
Morpholine Lactate. These predictions are derived from established principles of

spectroscopy and data from related fatty amides, N-substituted morpholines, and lactic acid.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Isostearamidopropyl Morpholine Lactate
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Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Notes

Isostearoyl Chain

Terminal CH₃ 0.85 - 0.90 t

-(CH₂)n- 1.20 - 1.40 m

Bulk methylene

protons of the fatty

acid chain.

CH₂-C=O 2.15 - 2.25 t
Methylene group

alpha to the carbonyl.

Propyl Linker

-C(=O)NH-CH₂- 3.20 - 3.30 q
Coupled to adjacent

CH₂ and NH.

-NH-CH₂-CH₂-CH₂-N- 1.60 - 1.75 p
Central methylene of

the propyl linker.

-CH₂-N(morpholine)- 2.40 - 2.50 t

Methylene group

attached to the

morpholine nitrogen.

Amide

-C(=O)NH- 7.50 - 8.00 br s

Broad singlet,

chemical shift is

concentration and

solvent dependent.

Morpholine Ring

-N-CH₂-CH₂-O- 3.65 - 3.75 t

Methylene groups

adjacent to the

oxygen atom.

-N(propyl)-CH₂-CH₂-

O-
2.50 - 2.60 t

Methylene groups

adjacent to the

nitrogen atom.
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Lactate

CH₃-CH(OH)- 1.30 - 1.40 d
Methyl group of

lactate.

CH₃-CH(OH)- 4.00 - 4.10 q
Methine proton of

lactate.

-OH and -COOH Variable br s

Highly dependent on

solvent and

concentration; may

exchange with water.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Isostearamidopropyl Morpholine Lactate
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Assignment
Predicted Chemical Shift

(ppm)
Notes

Isostearoyl Chain

Terminal CH₃ ~14

-(CH₂)n- 22 - 32
A series of peaks for the

methylene carbons.

CH₂-C=O ~36

Carbonyl

-C=O ~173 Amide carbonyl.

Propyl Linker

-C(=O)NH-CH₂- ~39

-NH-CH₂-CH₂-CH₂-N- ~26

-CH₂-N(morpholine)- ~57

Morpholine Ring

-N-CH₂-CH₂-O- ~67 Carbons adjacent to oxygen.

-N(propyl)-CH₂-CH₂-O- ~54 Carbons adjacent to nitrogen.

Lactate

CH₃-CH(OH)- ~21

CH₃-CH(OH)- ~68

-COOH ~178 Carboxylate carbon.

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for Isostearamidopropyl Morpholine Lactate
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity

3300 - 3500 N-H stretch Amide Medium, Broad

2850 - 3000 C-H stretch Aliphatic (CH₂, CH₃) Strong

~1735 C=O stretch
Carboxylic Acid

(Lactate)
Strong

~1640 C=O stretch (Amide I) Amide Strong

~1550 N-H bend (Amide II) Amide Medium

1050 - 1150 C-O stretch Ether (Morpholine) Strong

1150 - 1250 C-N stretch Amine (Morpholine) Medium

Predicted Mass Spectrometry (MS) Data
For Electrospray Ionization (ESI) in positive ion mode, the expected parent ion would be the

protonated Isostearamidopropyl Morpholine cation.

Predicted [M+H]⁺ of Isostearamidopropyl Morpholine:m/z ≈ 411.42

Table 4: Predicted Key Fragment Ions in MS/MS Analysis

Predicted m/z Proposed Fragment Structure/Loss

~324 Loss of the morpholine group

~282 Cleavage of the propyl linker

~100 Morpholinomethyl cation [CH₂N(CH₂CH₂)₂O]⁺

~86 Morpholine fragment

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of

Isostearamidopropyl Morpholine Lactate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation

Accurately weigh 10-20 mg of Isostearamidopropyl Morpholine Lactate for ¹H NMR and

50-100 mg for ¹³C NMR into a clean, dry vial.

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄,

or DMSO-d₆).

Gently vortex or sonicate the vial to ensure complete dissolution. Due to the surfactant

nature of the compound, gentle heating may be required to reduce viscosity and aid

dissolution.

Using a Pasteur pipette, transfer the clear solution into a clean, 5 mm NMR tube.

If quantitative analysis is required, a known amount of an internal standard (e.g.,

tetramethylsilane - TMS) can be added.

2.1.2. Data Acquisition

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

broadband probe.

¹H NMR Parameters:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-64 (depending on concentration).

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
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Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation Delay (d1): 2 seconds.

Acquisition Time: 1-1.5 seconds.

Spectral Width: 0 to 200 ppm.

2.1.3. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard

(TMS at 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small amount of the Isostearamidopropyl Morpholine Lactate sample directly onto

the center of the ATR crystal. If the sample is highly viscous, gently warm it to ensure good

contact.

Apply pressure using the ATR accessory's pressure arm to ensure uniform contact between

the sample and the crystal.

2.2.2. Data Acquisition

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.
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Parameters:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

2.2.3. Data Processing

The acquired sample spectrum is automatically ratioed against the background spectrum to

generate the final absorbance or transmittance spectrum.

If necessary, perform an ATR correction to account for the wavelength-dependent depth of

penetration of the evanescent wave.

Label the significant peaks corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
2.3.1. Sample Preparation

Prepare a stock solution of Isostearamidopropyl Morpholine Lactate at a concentration of

approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The

final solution should be completely clear and free of any particulates.

If necessary, add a small amount of formic acid (0.1% v/v) to the final solution to promote

protonation for positive ion mode analysis.

2.3.2. Data Acquisition (Electrospray Ionization - ESI)

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an

ESI source.

Mode: Positive ion mode is recommended to observe the protonated molecule.

Parameters:
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Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min

using a syringe pump.

Capillary Voltage: 3-4 kV.

Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.

Drying Gas (N₂) Temperature: 200-300 °C.

Mass Range: m/z 50 - 1000.

MS/MS (Tandem Mass Spectrometry):

Select the parent ion of interest (e.g., m/z 411.42) in the first mass analyzer.

Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen) at

varying collision energies to obtain a fragmentation pattern.

2.3.3. Data Processing

Process the acquired mass spectra to identify the monoisotopic mass of the parent ion.

Analyze the MS/MS spectra to identify the major fragment ions and propose fragmentation

pathways.

Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analyses

described above.
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NMR Analysis Workflow
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MS Analysis Workflow
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Caption: General experimental workflows for NMR, IR, and MS analysis.
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Caption: Logical relationship between spectroscopic techniques and derived information.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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